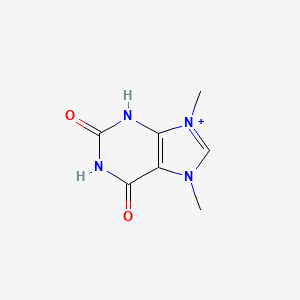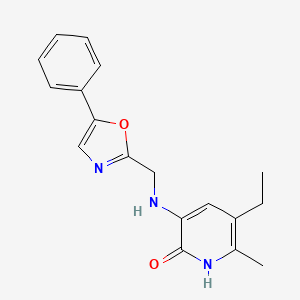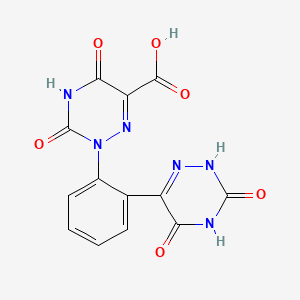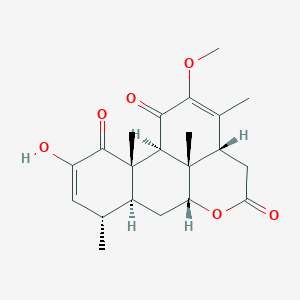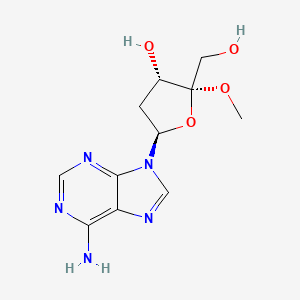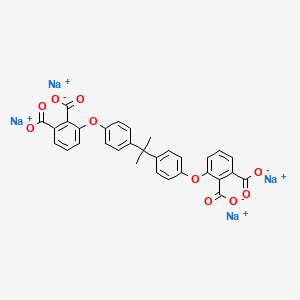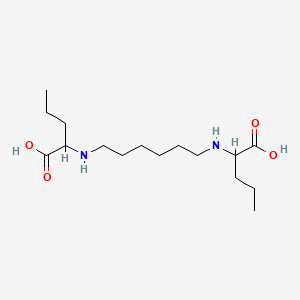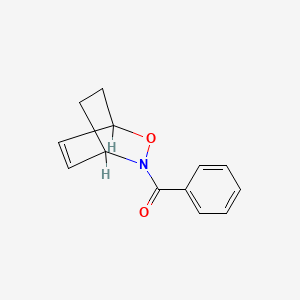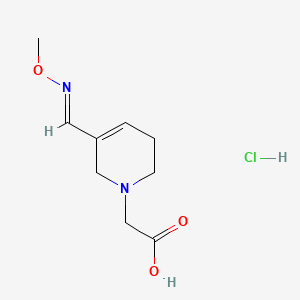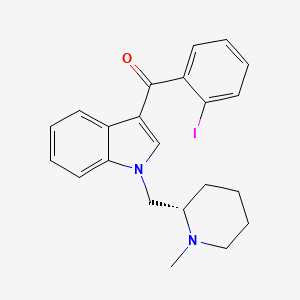
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol is a complex organic compound that features a dibenzo(b,f)thiepin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol typically involves multi-step organic reactions. The starting materials often include dibenzo(b,f)thiepin derivatives, which undergo functional group modifications to introduce the ethyl and hydroxyphenyl groups. The final step usually involves the attachment of the 1,2-propanediol moiety through etherification or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the dibenzo(b,f)thiepin core or the hydroxyphenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the dibenzo(b,f)thiepin core could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol can be used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the hydroxyphenyl group suggests possible antioxidant activity, while the dibenzo(b,f)thiepin core could interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyphenyl group could participate in hydrogen bonding or redox reactions, while the dibenzo(b,f)thiepin core may provide structural stability and facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol include other dibenzo(b,f)thiepin derivatives, such as:
- 10,11-Dihydro-5H-dibenzo(b,f)thiepin
- 10,11-Dihydro-5H-dibenzo(b,f)thiepin-2-amine
- 10,11-Dihydro-5H-dibenzo(b,f)thiepin-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. The combination of the ethyl, hydroxyphenyl, and 1,2-propanediol groups on the dibenzo(b,f)thiepin core provides distinct chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
85850-94-8 |
|---|---|
Molecular Formula |
C25H24O4S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[6-ethyl-5-(4-hydroxyphenyl)benzo[b][1]benzothiepin-2-yl]oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O4S/c1-2-20-21-5-3-4-6-23(21)30-24-13-19(29-15-18(28)14-26)11-12-22(24)25(20)16-7-9-17(27)10-8-16/h3-13,18,26-28H,2,14-15H2,1H3 |
InChI Key |
ALAWFOUNZCSZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


